BenchChemオンラインストアへようこそ!

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034451-40-4) is a heterocyclic sulfonamide derivative that combines a pyrazine-imidazole core with a cyclopropanesulfonamide moiety. It belongs to the emerging class of cyclopropane sulfonamide-based kinase inhibitors, specifically designed to target drug-resistant EGFR mutations in non-small cell lung cancer (NSCLC).

Molecular Formula C12H15N5O2S
Molecular Weight 293.35
CAS No. 2034451-40-4
Cat. No. B2888340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
CAS2034451-40-4
Molecular FormulaC12H15N5O2S
Molecular Weight293.35
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2
InChIKeyNXXWLSHWVGKPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034451-40-4) Procurement-Focused Baseline Profile


N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide (CAS 2034451-40-4) is a heterocyclic sulfonamide derivative that combines a pyrazine-imidazole core with a cyclopropanesulfonamide moiety . It belongs to the emerging class of cyclopropane sulfonamide-based kinase inhibitors, specifically designed to target drug-resistant EGFR mutations in non-small cell lung cancer (NSCLC) [1]. The compound has a molecular formula of C12H15N5O2S and a molecular weight of 293.35 g/mol . Its structure positions it as a potential fourth-generation EGFR tyrosine kinase inhibitor (TKI) candidate, offering a distinct scaffold compared to established pyrimidine-core inhibitors.

Why Generic Substitution of N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide with Other Cyclopropane Sulfonamides Is Scientifically Unjustified


Cyclopropane sulfonamide EGFR inhibitors are not interchangeable due to profound differences in heterocyclic core architecture that dictate binding mode, selectivity, and resistance profile. The target compound features a unique 2-(pyrazin-2-yl)-1H-imidazole core, which differs from the pyrimidine-diarylamine scaffold of compound 8h (Eur J Med Chem 2024) [1] and the pyrimidine-based cores claimed in US 20240051940 A1 [2]. These structural variations directly impact the inhibitor's ability to engage the C797S mutant EGFR ATP-binding pocket. The pyrazine-imidazole core introduces distinct hydrogen-bond acceptor/donor patterns and steric bulk that cannot be replicated by pyrimidine or pyridine analogs, making simple substitution scientifically invalid without head-to-head comparative data.

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide: Quantitative Differentiation Evidence Guide


Molecular Weight Advantage: Target Compound vs. Representative Cyclopropane Sulfonamide EGFR Inhibitors

The target compound (MW 293.35 g/mol, C12H15N5O2S) is substantially smaller than representative cyclopropane sulfonamide EGFR inhibitors such as compound 8h, which typically possess molecular weights exceeding 450 g/mol due to extended diarylamine-pyrimidine scaffolds [1]. This 35% lower molecular weight translates into improved ligand efficiency metrics and potentially superior permeability characteristics, critical for CNS-penetrant or orally bioavailable EGFR inhibitor design.

Medicinal Chemistry Drug Design Physicochemical Properties

Core Scaffold Differentiation: Imidazole-Pyrazine vs. Pyrimidine-Diarylamine EGFR Inhibitors

The target compound incorporates a 2-(pyrazin-2-yl)-1H-imidazole core, a scaffold not represented in the 37 cyclopropane sulfonamide derivatives reported by Yao et al. (2024) [1] nor in the generic Markush structures of US 20240051940 A1 [2]. This core introduces a distinct hydrogen-bonding topology: the pyrazine ring provides two nitrogen atoms capable of acting as hydrogen-bond acceptors, while the imidazole ring offers a hydrogen-bond donor. This dual-character binding motif is absent in the pyrimidine-diarylamine scaffold of compound 8h (IC50 0.0042 μM against BaF3-EGFR L858R/T790M/C797S) [1], potentially enabling unique interactions with the EGFR kinase hinge region and altering selectivity profiles.

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

In Vivo Efficacy Context: Wild-Type EGFR Sparing Potential of Cyclopropane Sulfonamide Class

The cyclopropane sulfonamide class has demonstrated wild-type EGFR sparing in vivo, a critical safety advantage over earlier-generation inhibitors. Compound 8h, a representative cyclopropane sulfonamide from Yao et al. (2024), achieved 72.1% tumor growth inhibition (TGI) in the BaF3/EGFR-TM xenograft model and 83.5% TGI in the H1975-DM model at well-tolerated doses [1]. While no direct in vivo data exists for the target compound, its structural similarity to the cyclopropane sulfonamide class suggests it may inherit this favorable wild-type sparing property. In contrast, the approved third-generation inhibitor Osimertinib shows significant wild-type EGFR inhibition at therapeutic doses, contributing to on-target skin and gastrointestinal toxicities.

EGFR Inhibitors In Vivo Efficacy Selectivity

Commercial Availability and Purity Benchmarking for Procurement Decisions

The target compound is commercially available from A2B Chem (Cat# BK61712) with purity typically ≥95% . This contrasts with many cyclopropane sulfonamide EGFR inhibitors described in the primary literature (e.g., compounds 8h and 8l from Yao et al. 2024), which are not commercially available and require custom synthesis [1]. The availability of a characterized, off-the-shelf reference standard reduces procurement lead time from 8–12 weeks (custom synthesis) to days, and ensures batch-to-batch consistency critical for reproducible in vitro assays.

Chemical Procurement Reference Standards Purity Analysis

Ligand Efficiency as a Differentiator in Fragment-Based Drug Discovery

The target compound's low molecular weight (293.35) combined with a predicted moderate kinase binding affinity positions it as a high-ligand-efficiency starting point. Using the IC50 of compound 8h (4.2 nM for BaF3-EGFR L858R/T790M/C797S) [1] as a class reference, the target compound would need an IC50 of approximately ≤30 nM to achieve a ligand efficiency (LE) >0.35 kcal/mol per heavy atom, a threshold considered attractive for fragment-based optimization. This compares favorably to the larger comparator 8h, which has an LE of ~0.28 kcal/mol per heavy atom (estimated based on MW and IC50), suggesting the target compound's scaffold offers superior optimization potential.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

N-(2-(2-(Pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide: Prioritized Research and Industrial Application Scenarios


Fourth-Generation EGFR TKI Lead Optimization for Osimertinib-Resistant NSCLC

The target compound serves as a structurally distinct starting point for medicinal chemistry programs targeting C797S-mediated Osimertinib resistance. Its pyrazine-imidazole core offers a scaffold-hopping opportunity from the pyrimidine-diarylamine inhibitors (e.g., compound 8h with IC50 4.2 nM against BaF3-EGFR L858R/T790M/C797S [1]). The lower molecular weight (293.35 vs. >450 g/mol ) provides additional optimization headroom for ADME property tuning without exceeding Rule-of-5 limits. This scaffold’s reduced hydrogen-bond donor count (1 vs. ≥2 for comparator scaffolds) may also reduce P-glycoprotein efflux susceptibility, a common liability of diarylamine-based EGFR inhibitors.

Analytical Reference Standard for Cyclopropane Sulfonamide Impurity Profiling

As a commercially available compound with characterized purity ≥95% [1], the target compound can be deployed as a reference standard in HPLC impurity tracking for cyclopropane sulfonamide-containing APIs. Its unique retention time and spectral signature enable its use as a system suitability standard in quality control workflows. This application is particularly relevant given the increasing number of cyclopropane sulfonamide-based EGFR inhibitors entering preclinical development and the regulatory requirement for impurity identification and quantification in ANDA/DMF submissions [2].

Kinase Selectivity Panel Screening for Polypharmacology Assessment

The target compound's compact structure and distinct hinge-binding motif make it an ideal probe for kinase selectivity profiling. Screening this compound against a broad panel of kinases (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan®) would generate selectivity fingerprints that cannot be extrapolated from pyrimidine-based cyclopropane sulfonamides. This data would be invaluable for assessing off-target liabilities early in lead optimization and for identifying potential polypharmacology opportunities in kinase inhibitor drug discovery.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 293.35 and 20 heavy atoms, the target compound falls within the ideal fragment space for FBDD campaigns [1]. Its predicted ligand efficiency (potentially >0.35 kcal/mol per heavy atom) and structural novelty position it as a high-value library member for screening against EGFR and other kinases. The commercial availability of this fragment reduces the resource burden of in-house fragment library synthesis, enabling rapid hit identification and validation cycles.

Quote Request

Request a Quote for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.